2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description
2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C12H16BF2NO3 and its molecular weight is 271.07. The purity is usually 95%.
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Biological Activity
2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C12H16BF2NO3, with a molecular weight of 271.07 g/mol. The compound features a pyridine ring substituted with a difluoromethoxy group and a dioxaborolane moiety.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For example:
- A study demonstrated that derivatives with similar structural motifs showed inhibition against Hepatitis B virus (HBV) replication. The introduction of difluoromethoxy groups was found to enhance potency compared to their methoxy counterparts .
Anticancer Properties
The compound's structure suggests potential anticancer activity:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. The presence of the dioxaborolane unit is believed to contribute to this effect by interfering with cellular signaling pathways involved in cell survival .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor:
- Preliminary studies indicate that it could inhibit specific enzymes involved in cancer metabolism and viral replication. These findings suggest a multi-target mechanism where the compound disrupts several pathways simultaneously .
Case Studies
The biological activity of this compound is hypothesized to involve:
- Inhibition of Viral Enzymes : The difluoromethoxy group may enhance binding affinity to viral enzymes.
- Induction of Apoptosis : The dioxaborolane moiety appears to trigger apoptotic pathways through mitochondrial disruption.
- Multi-target Interaction : The compound may interact with multiple biological targets due to its complex structure.
Properties
IUPAC Name |
2-(difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(16-8)17-10(14)15/h5-7,10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYKDDMWBBMPKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.